2-Chloro-6-(trifluoromethoxy)aniline
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 2-chloro-6-(trifluoromethoxy)aniline derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is aniline (C₆H₅NH₂), a benzene ring substituted with an amino group (-NH₂). The numbering begins at the amino group (position 1), with chlorine occupying position 2 and a trifluoromethoxy group (-OCF₃) at position 6. This ortho- and para-substitution pattern is reflected in the name This compound.
The structural representation (Figure 1) illustrates a benzene ring with:
- An amino group (-NH₂) at position 1
- A chlorine atom (-Cl) at position 2
- A trifluoromethoxy group (-OCF₃) at position 6
The SMILES notation NC1=C(OC(F)(F)F)C=CC=C1Cl explicitly defines this arrangement. The planar aromatic system creates electron-deficient regions due to the electron-withdrawing effects of both substituents, though detailed electronic properties fall outside nomenclature scope.
Molecular Formula and Weight Analysis
The molecular formula C₇H₅ClF₃NO accounts for:
- 7 carbon atoms (6 from benzene + 1 from methoxy)
- 5 hydrogen atoms
- 1 chlorine atom
- 3 fluorine atoms
- 1 nitrogen atom (from -NH₂)
- 1 oxygen atom (from -OCF₃)
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 7 | 12.01 | 84.07 |
| H | 5 | 1.008 | 5.04 |
| Cl | 1 | 35.45 | 35.45 |
| F | 3 | 19.00 | 57.00 |
| N | 1 | 14.01 | 14.01 |
| O | 1 | 16.00 | 16.00 |
| Total | 211.57 |
The calculated molecular weight of 211.57 g/mol matches experimental values from multiple sources. Minor discrepancies in reported weights (e.g., 211.568 g/mol) arise from isotopic variations or measurement precision.
CAS Registry Number and Alternative Identifiers
The Chemical Abstracts Service (CAS) Registry Number 1261673-70-4 uniquely identifies this compound across scientific databases. Additional identifiers include:
- MDL Number : MFCD07779302
- PubChem CID : 86277618
- EC Number : Not formally assigned in provided sources
Regulatory and commercial databases use these identifiers for cross-referencing. For example, the MDL number facilitates batch tracking in synthetic workflows, while PubChem CID enables computational studies via its 3D conformer data.
Synonymous Designations in Chemical Databases
The compound appears under varied names in chemical registries, reflecting historical naming conventions and database-specific formatting:
Properties
IUPAC Name |
2-chloro-6-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDFBODLWFJOSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-6-(trifluoromethoxy)aniline. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets.
Biological Activity
2-Chloro-6-(trifluoromethoxy)aniline is an organic compound characterized by its unique trifluoromethoxy group and a chlorine substituent on the aniline ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.
The molecular formula of this compound is C7H5ClF3NO. The presence of the trifluoromethoxy group enhances its lipophilicity and alters its electronic properties, which can affect its interaction with biological targets.
Biological Activity
Research has indicated that compounds containing trifluoromethoxy groups exhibit various biological activities, including:
- Antimicrobial Activity : Trifluoromethoxy-substituted compounds have been shown to possess antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Some studies suggest that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The unique electronic properties of the trifluoromethoxy group may enhance the ability of these compounds to act as enzyme inhibitors, affecting metabolic pathways.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of various trifluoromethoxy-containing compounds, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
-
Anticancer Activity :
- Research has demonstrated that derivatives of aniline with trifluoromethoxy groups can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves activation of caspase pathways leading to programmed cell death.
-
Enzyme Interaction Studies :
- Investigations into the inhibitory effects on enzymes such as cyclooxygenase (COX) have revealed that this compound can significantly reduce enzyme activity, indicating its potential as an anti-inflammatory agent.
Mechanistic Insights
The mechanism of action for this compound's biological activities is largely attributed to the electron-withdrawing nature of the trifluoromethoxy group, which enhances molecular interactions with biological targets. This property may facilitate stronger binding affinities to enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key properties of 2-Chloro-6-(trifluoromethoxy)aniline and its analogues:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The -OCF₃ group in this compound increases polarity and solubility in polar solvents compared to its -CF₃ analogue (e.g., 2-Chloro-6-(trifluoromethyl)aniline) . The -NO₂ group in 2-Chloro-6-nitro-4-(trifluoromethyl)aniline provides stronger electron withdrawal than -OCF₃, making it more reactive in electrophilic substitution reactions .
- Fluorine in 2-Chloro-6-fluoroaniline offers moderate electron withdrawal with minimal steric hindrance, favoring applications in medicinal chemistry .
Preparation Methods
Starting Materials and General Synthetic Strategy
The synthesis generally begins from chlorinated trifluoromethoxy-substituted benzene derivatives, such as 1,2-dichloro-4-(trifluoromethoxy)benzene. This compound serves as a key intermediate for further nitration and amination steps to introduce the amino group at the desired position.
Nitration Step
Objective: Introduce a nitro group ortho or para to the trifluoromethoxy substituent to form nitro-chlorotrifluoromethoxybenzene intermediates.
- Reagents: Typical nitrating agents such as concentrated nitric acid (65–98%) or fuming nitric acid are used.
- Conditions: The nitration is carried out under controlled temperature to avoid over-nitration or decomposition.
- Solvents: Often aqueous acidic media, sometimes with organic solvents for extraction.
- Outcome: Formation of nitro derivatives such as 1,2-dichloro-3-nitro-4-(trifluoromethoxy)benzene or 1,2-dichloro-4-nitro-5-(trifluoromethoxy)benzene.
Workup: The crude nitration product is extracted using a water-immiscible solvent like toluene, followed by washing with dilute aqueous sodium hydroxide to neutralize acids and isolate the organic phase.
Reduction of Nitro Group to Amino Group
Objective: Convert the nitro group into an amino group to obtain the target aniline derivative.
- Catalytic Hydrogenation: The nitro compound is hydrogenated in the presence of catalysts such as palladium on activated carbon (5%) or Raney nickel.
- Hydrogen Pressure: Typically around 5–10 bar.
- Temperature: Approximately 30 °C.
- Solvent: Methanol is commonly used as the reaction medium.
- Additional Reagents: Bases such as tributylamine may be added to facilitate the reaction.
- Duration: Around 5 hours of hydrogenation.
Workup: After hydrogenation, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure. The residue is then dissolved in water, made alkaline with aqueous sodium hydroxide, and extracted with toluene. The organic phase is distilled under reduced pressure to isolate the pure amine.
Direct Amination of Chlorotrifluoromethoxybenzene
An alternative method involves the direct amination of 1-chloro-2-(trifluoromethoxy)benzene with ammonia:
- Catalyst: Copper(I) chloride is used to facilitate the nucleophilic aromatic substitution of chlorine by ammonia.
- Conditions: Elevated temperatures between 200 °C and 280 °C.
- Presence of Water: Water may be present to assist the reaction.
- Result: Formation of 2-trifluoromethoxy-aniline derivatives.
This method is less commonly applied for the chlorinated derivative at the 6-position but is relevant for related compounds.
Purification and Isolation
- Extraction: Organic solvents such as toluene are used to extract the product from aqueous phases.
- Distillation: Reduced pressure distillation is employed to purify the final amine and separate isomeric by-products.
- Isolation of Isomers: Isomeric compounds such as 5,6-dichloro-2-trifluoromethoxy-aniline can be separated during distillation cuts.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|---|---|
| 1 | Nitration | 1,2-Dichloro-4-(trifluoromethoxy)benzene | Concentrated/Fuming Nitric Acid | Controlled temperature | Nitro-chlorotrifluoromethoxybenzene | Extraction with toluene and NaOH wash |
| 2 | Catalytic Hydrogenation | Nitro derivative from Step 1 | Pd/C or Raney Nickel, H2, Tributylamine | 30 °C, 5–10 bar H2 pressure, ~5 h | 2-Chloro-6-(trifluoromethoxy)aniline | Filtration, concentration, alkaline extraction |
| 3 | Direct Amination | 1-Chloro-2-(trifluoromethoxy)benzene | Ammonia, Cu(I) chloride catalyst | 200–280 °C, presence of water | 2-Trifluoromethoxy-aniline derivatives | Alternative route, less common for chlorinated |
| 4 | Purification | Crude amine mixture | Toluene, NaOH solution | Reduced pressure distillation | Pure this compound | Separation of isomers by distillation cuts |
Research Findings and Notes
- The nitration step requires precise control to prevent multiple nitrations or degradation of the trifluoromethoxy group.
- Catalytic hydrogenation with palladium on carbon and tributylamine improves reduction efficiency and selectivity.
- The presence of copper(I) chloride as a catalyst in the amination step facilitates substitution of chlorine by ammonia, but high temperatures are necessary.
- The trifluoromethoxy group is stable under the reaction conditions, allowing for selective functionalization of the aromatic ring.
- Extraction and purification steps are critical to isolate the desired isomer and remove by-products.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-6-(trifluoromethoxy)aniline, and how can yield optimization be approached?
- Methodology : The compound is typically synthesized via multi-step reactions involving nitration, reduction, or substitution of precursor aromatic systems. For example, catalytic hydrogenation of nitro intermediates (e.g., 5-nitro-2-(trifluoromethoxy)aniline) under controlled pressure (1–5 atm H₂) using palladium on carbon (Pd/C) achieves >80% yield when reaction temperatures are maintained at 50–80°C .
- Optimization : Monitor intermediates via HPLC or GC-MS to identify side products (e.g., over-reduction or dehalogenation). Adjust catalyst loading (0.5–2% Pd) and solvent polarity (ethanol vs. THF) to minimize byproducts.
Q. How can researchers characterize the electronic structure and substituent effects of this compound?
- Techniques :
- NMR : ¹⁹F NMR reveals trifluoromethoxy group symmetry (δ ~ -55 to -60 ppm), while ¹H NMR distinguishes aromatic protons (J coupling analysis) .
- DFT Calculations : Use hybrid functionals (e.g., B3LYP) to model electron density distribution and substituent-induced polarization . Basis sets like 6-311++G(d,p) provide accurate HOMO-LUMO gap predictions (±0.2 eV experimental error) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Precautions :
- PPE : Wear nitrile gloves (≥0.11 mm thickness) and chemical-resistant aprons. Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks .
- Storage : Keep in amber glass containers under nitrogen at 4°C to prevent oxidative degradation. Shelf life: 12–18 months .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound as a synthetic intermediate?
- Case Study : Conflicting data on regioselectivity in Ullmann coupling reactions (meta vs. para substitution) may arise from solvent effects.
- Methodology :
Conduct kinetic studies in DMF vs. DMSO to compare activation energies (Arrhenius plots).
Use in situ IR spectroscopy to detect intermediate copper complexes influencing selectivity .
- Resolution : Polar aprotic solvents (DMSO) favor para products (ΔΔG‡ ~ 3–5 kcal/mol), while coordinating solvents (DMF) stabilize meta pathways .
Q. What computational strategies are effective for predicting the environmental fate of this compound?
- Approach :
- QSAR Models : Train on datasets of halogenated anilines to estimate biodegradation half-lives (t₁/₂) and bioaccumulation factors (BCF).
- MD Simulations : Simulate hydrolysis kinetics in aqueous environments (pH 5–9) using PM6 or DFTB methods. Key findings: Trifluoromethoxy groups resist hydrolysis (t₁/₂ > 200 days at pH 7) .
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate metabolic pathways of this compound in microbial systems?
- Experimental Design :
Synthesize ¹³C-labeled analogs via Pd-catalyzed carbonylation of brominated precursors.
Expose labeled compounds to soil microbiota (e.g., Pseudomonas spp.) and track metabolites via LC-HRMS.
Identify cleavage products (e.g., chlorocatechols) using isotopic mass shifts (Δm/z = +1 for ¹³C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
